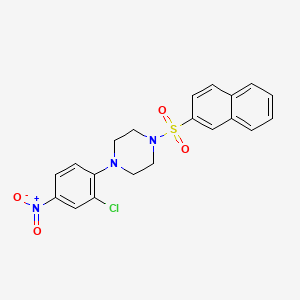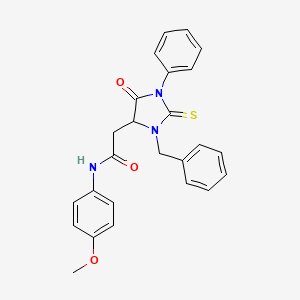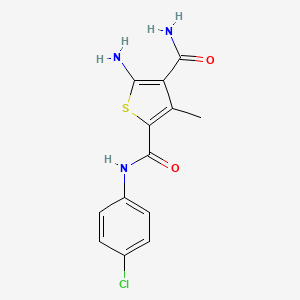![molecular formula C13H9BrClNOS B4936279 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and DNA repair. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. It also exhibits low toxicity and is well-tolerated in animal models. However, its low solubility in water can limit its use in certain experiments, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one. One area of interest is the development of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one-based therapeutics for cancer and other diseases. Researchers are also exploring the use of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one as a potential adjuvant therapy to enhance the efficacy of existing cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one. This could lead to the identification of new drug targets and the development of more potent and selective compounds. Finally, researchers are also exploring the use of 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one in combination with other natural compounds to enhance its therapeutic potential.
合成方法
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one can be synthesized by the condensation reaction of 2-bromoacetophenone and 5-chloro-2-thiophene carboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
科学研究应用
3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. 3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
属性
IUPAC Name |
(E)-3-(2-bromoanilino)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNOS/c14-9-3-1-2-4-10(9)16-8-7-11(17)12-5-6-13(15)18-12/h1-8,16H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFIDLCWVYRRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-bromoanilino)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)

![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)